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molecular formula C17H18O3 B2984937 2-(Benzyloxy)-5-isopropylbenzoic acid CAS No. 1285515-85-6

2-(Benzyloxy)-5-isopropylbenzoic acid

Cat. No. B2984937
M. Wt: 270.328
InChI Key: DVILXXJXOMYLAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08778939B2

Procedure details

LiOH.H2O (0.70 g, 16.65 mmol) was added to a stirred solution of phenylmethyl 5-(1-methylethyl)-2-[(phenylmethyl)oxy]benzoate (may be prepared as described in Description 2; 1.5 g, 4.16 mmol) in a 3:1 mixture of THF:H2O (40 ml). The mixture was heated to reflux for 12 h and then diluted with ethyl acetate (50 ml). 10% aqueous HCl was added to the mixture to adjust the pH to 2. The organic phase was isolated, washed with brine, dried over MgSO4, and concentrated to give a yellow oil. 700 mg.
Name
LiOH.H2O
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
phenylmethyl 5-(1-methylethyl)-2-[(phenylmethyl)oxy]benzoate
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O[Li].O.[CH3:4][CH:5]([C:7]1[CH:8]=[CH:9][C:10]([O:23][CH2:24][C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)=[C:11]([CH:22]=1)[C:12]([O:14]CC1C=CC=CC=1)=[O:13])[CH3:6].C1COCC1.Cl>C(OCC)(=O)C.O>[CH3:6][CH:5]([C:7]1[CH:8]=[CH:9][C:10]([O:23][CH2:24][C:25]2[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=2)=[C:11]([CH:22]=1)[C:12]([OH:14])=[O:13])[CH3:4] |f:0.1|

Inputs

Step One
Name
LiOH.H2O
Quantity
0.7 g
Type
reactant
Smiles
O[Li].O
Name
phenylmethyl 5-(1-methylethyl)-2-[(phenylmethyl)oxy]benzoate
Quantity
1.5 g
Type
reactant
Smiles
CC(C)C=1C=CC(=C(C(=O)OCC2=CC=CC=C2)C1)OCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The organic phase was isolated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow oil

Outcomes

Product
Name
Type
Smiles
CC(C)C=1C=CC(=C(C(=O)O)C1)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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